Ethyl 4-Chloroacetoacetate-13C4
CAS No.: 1216736-40-1
Cat. No.: VC0029292
Molecular Formula: C6H9ClO3
Molecular Weight: 168.554
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1216736-40-1 |
---|---|
Molecular Formula | C6H9ClO3 |
Molecular Weight | 168.554 |
IUPAC Name | ethyl 4-chloro-3-oxo(1,2,3,4-13C4)butanoate |
Standard InChI | InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3/i3+1,4+1,5+1,6+1 |
Standard InChI Key | OHLRLMWUFVDREV-PQVJJBODSA-N |
SMILES | CCOC(=O)CC(=O)CCl |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
Ethyl 4-Chloroacetoacetate-13C4 is a stable isotope-labeled derivative of ethyl 4-chloroacetoacetate, with all four carbon atoms in the acetoacetate portion enriched with carbon-13 isotopes. The compound is precisely identified through multiple chemical identifiers as outlined in Table 1.
Parameter | Value |
---|---|
CAS Number | 1216736-40-1 |
Molecular Formula | C6H9ClO3 (13C4C2H9ClO3) |
Molecular Weight | 168.554-168.558 g/mol |
IUPAC Name | ethyl 4-chloro-3-oxo(1,2,3,4-13C4)butanoate |
SMILES | CCO13C[13CH2]13C[13CH2]Cl |
InChI | InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3/i3+1,4+1,5+1,6+1 |
Table 1: Chemical Identifiers of Ethyl 4-Chloroacetoacetate-13C4
Structural Features
The structure of Ethyl 4-Chloroacetoacetate-13C4 consists of an ethyl ester group attached to a 4-chloro-3-oxobutanoate moiety, with the distinguishing feature being the incorporation of carbon-13 isotopes at positions 1, 2, 3, and 4 of the acetoacetate backbone. The compound maintains the same chemical properties as its non-labeled counterpart but possesses enhanced analytical utility due to the isotopic labeling.
Isotopic Labeling Significance
The systematic labeling of four carbon atoms with the stable carbon-13 isotope represents a specialized synthetic achievement that transforms this molecule into a valuable analytical tool. This 13C4 labeling pattern creates distinct spectroscopic properties that are particularly beneficial in nuclear magnetic resonance studies where isotopic enrichment significantly enhances detection sensitivity and enables precise tracking in complex matrices. The stability of these isotopic labels ensures reliable performance in various research applications without compromising the chemical behavior of the parent compound.
Physical and Chemical Properties
Physical State and Fundamental Properties
Ethyl 4-Chloroacetoacetate-13C4 shares similar physical properties with its non-labeled counterpart, although specific data for the labeled version is limited in the available literature . The compound is typically stored at room temperature for shipping purposes, suggesting reasonable stability under ambient conditions . The non-labeled analog has a melting point of -8°C and a boiling point of 220°C, which likely approximates the properties of the 13C-labeled version .
Solubility Profile
The compound demonstrates excellent solubility characteristics, being miscible with water and most organic solvents . This broad solubility profile enhances its utility in various laboratory applications where different solvent systems might be required. The versatile solubility pattern facilitates its incorporation into diverse experimental protocols across multiple research disciplines.
Research Applications
Nuclear Magnetic Resonance Spectroscopy
Ethyl 4-Chloroacetoacetate-13C4 has gained significant importance in nuclear magnetic resonance (NMR) spectroscopy, where the carbon-13 labeling enhances signal detection and enables detailed structural analysis. The incorporation of four 13C atoms provides distinctive spectroscopic signatures that can be leveraged for precise molecular characterization. This isotopic enrichment is particularly valuable in complex biological systems where signal resolution and sensitivity are critical factors. The compound serves as both a reference standard and an analytical tool in NMR experiments focusing on structural elucidation and reaction monitoring.
Biochemical and Metabolic Research
In biochemical research, particularly in proteomics studies and metabolic investigations, Ethyl 4-Chloroacetoacetate-13C4 serves as an essential tool for tracing metabolic pathways and understanding biochemical processes. The stable isotope labeling allows researchers to track carbon flow through complex biological systems with high precision. Unlike radioactive tracers, these stable isotopes present no radiation hazards while still providing the analytical advantages needed for sophisticated biochemical investigations.
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